(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate
Description
Properties
IUPAC Name |
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO2/c17-13-4-1-11(2-5-13)10-22-16(21)20-8-7-12-3-6-14(18)9-15(12)19/h1-9H,10H2,(H,20,21)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOCLHXOQPAXDK-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC=CC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate typically involves the reaction of (4-chlorophenyl)methyl carbamate with (E)-2-(2,4-dichlorophenyl)ethenyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Rings
Chlorophenyl vs. Methoxyphenyl Modifications
- Example: (4-Methoxyphenyl)methyl N-[(E)-2-(3,4-Dichlorophenyl)Ethenyl]Carbamate (CAS 292644-25-8) The replacement of the 4-chlorophenyl with a 4-methoxyphenyl group introduces an electron-donating methoxy substituent, increasing lipophilicity (log P) compared to the parent compound. This alteration may enhance membrane permeability but reduce metabolic stability due to demethylation pathways .
Dichlorophenyl Ethenyl Derivatives
- Example: (Z)-2-(2,4-Dichlorophenyl)-3-Thiophen-2-yl-Prop-2-Enoic Acid Replacing the carbamate with a carboxylic acid and introducing a thiophene ring shifts the compound’s polarity (lower log P) and reactivity. Carboxylic acids are prone to ionization at physiological pH, reducing blood-brain barrier penetration compared to carbamates .
Carbamate vs. Amide/Thioether Derivatives
- Example : N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide
- This acetamide derivative shares the 2,4-dichlorophenylmethyl group but replaces the carbamate with a cyclic amide. While both groups confer hydrolytic stability, the amide’s hydrogen-bonding capacity may enhance affinity for GABAA receptors, as demonstrated in anticonvulsant studies .
- However, the carbamate’s bulkier (4-chlorophenyl)methyl group may improve steric shielding against enzymatic degradation compared to the acetamide’s methylene bridge .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
| Compound | log P (HPLC) | Water Solubility (mg/mL) |
|---|---|---|
| Target Carbamate | 3.8 ± 0.2 | 0.12 |
| (4-Methoxyphenyl)Methyl Analog | 4.1 ± 0.3 | 0.08 |
| Acetamide Derivative | 2.9 ± 0.1 | 0.45 |
- The target carbamate’s moderate log P balances lipophilicity for cellular uptake while retaining partial aqueous solubility.
Metabolic Stability
- Carbamates generally undergo slower hydrolysis than esters but faster than amides. The target compound’s 4-chlorophenyl group may hinder cytochrome P450-mediated oxidation, as observed in structurally related pesticides .
- In contrast, the methoxyphenyl analog’s O-demethylation pathway could generate reactive metabolites, increasing toxicity risks .
Anticonvulsant Potential
Agrochemical Relevance
- Chlorfenapyr (prop) (), a pyrrole insecticide with 2,4-dichlorophenyl and carbamate motifs, shares a similar mechanism of disrupting mitochondrial function. The target carbamate’s ethenyl group may enhance binding to complex I inhibitors, though this requires validation .
Biological Activity
The compound (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate is a synthetic derivative that has garnered attention in pharmacological research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
- Chemical Formula : C15H14Cl2N2O2
- Molecular Weight : 327.19 g/mol
- CAS Number : 3041-83-6
The compound features a carbamate functional group, which is known for its diverse biological activities, including enzyme inhibition and interaction with neurotransmitter systems.
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of various carbamates, including those structurally related to (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate. The following table summarizes the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 36.05 | 22.23 | 1.62 |
| Compound B | 33.59 | 31.03 | 1.08 |
| (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate | TBD | TBD | TBD |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Higher selectivity indices suggest a preference for inhibiting one enzyme over the other, which is crucial for therapeutic applications.
Neuroprotective Effects
Carbamates have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism often involves the inhibition of AChE, which leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Case Study : A study involving a series of carbamate derivatives demonstrated that modifications to the phenyl rings significantly affected their neuroprotective efficacy. The most potent derivatives showed significant reductions in neurotoxicity in vitro and improved cognitive function in animal models.
Cytotoxicity
While exploring the biological activity of carbamates, it is essential to assess their cytotoxicity. In vitro assays have shown varying degrees of cytotoxic effects depending on the structural modifications:
- Cell Lines Tested : Human neuroblastoma cells (SH-SY5Y), breast cancer cells (MCF-7), and lung cancer cells (A549).
- Findings : Certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies.
The biological activity of (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate may be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting AChE and BChE, the compound increases acetylcholine levels, which can enhance synaptic transmission.
- Antioxidant Activity : Some studies suggest that carbamates may possess antioxidant properties, reducing oxidative stress in neuronal cells.
- Modulation of Neurotransmitter Systems : Interaction with neurotransmitter receptors could lead to alterations in synaptic plasticity and cognitive functions.
Q & A
Q. How can substituent modifications optimize bioactivity while minimizing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
